molecular formula C13H12F2N6O B020988 Fluconazole-d4 CAS No. 1124197-58-5

Fluconazole-d4

Cat. No.: B020988
CAS No.: 1124197-58-5
M. Wt: 310.30 g/mol
InChI Key: RFHAOTPXVQNOHP-CQOLUAMGSA-N
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Mechanism of Action

Target of Action

Fluconazole-d4, commonly known as Diflucan, is a triazole antifungal drug . Its primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .

Mode of Action

This compound acts as a very selective inhibitor of its target enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol and an accumulation of 14-α-methyl sterols, which results in alterations in the fungal cell membrane and ultimately leads to cell death .

Biochemical Pathways

The action of this compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of the fungal cell membrane, and its deficiency due to the action of this compound leads to changes in the membrane structure and function . This disruption can lead to increased membrane permeability and inhibition of cell growth and replication . Additionally, the accumulation of 14-α-methyl sterols can also interfere with certain enzyme activities and essential cell functions .

Pharmacokinetics

This compound displays low protein binding and is primarily cleared by renal excretion . Approximately 80% of the administered dose is measured in the urine as unchanged drug, and about 11% of the dose is excreted in the urine as metabolites . The pharmacokinetic properties of this compound are similar following administration by the intravenous or oral routes . In normal volunteers, the bioavailability of orally administered this compound is over 90% compared with intravenous administration .

Result of Action

The molecular and cellular effects of this compound’s action include prevention of neurite retraction and cell death in in vitro and in vivo models of toxicity . It exhibits efficacy against several toxic agents, including 3-nitropropionic acid, N-methyl D-aspartate, 6-hydroxydopamine, and the HIV proteins Tat and gp120 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound can be influenced by different acidic environments . The addition of certain ions, such as Mg2+ and Zn2+, can enhance the degradation rates . Furthermore, the presence of other drugs can also influence the action of this compound due to potential drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Fluconazole-d4, like its parent compound fluconazole, is a very selective inhibitor of fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of the fungal cell wall, leading to the death of the fungal cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in Schizochytrium sp., the addition of fluconazole led to an increase in total lipids by 16% without affecting cell growth . This was accompanied by remarkable changes in unsaponifiable matter (UM) and NADPH . The increase of UM could boost intracellular oxidation resistance to protect fatty acids from oxidation .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of the enzyme lanosterol 14-α-demethylase . This enzyme is crucial in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the synthesis of ergosterol, leading to a buildup of toxic methylated sterol precursors, disruption of the cell membrane, and ultimately, cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, in a study analyzing fluconazole in extremely small volumes of neonatal serum, it was found that the addition of fluconazole at 48 hours increased the total lipids at 96 hours by 16% without affecting cell growth .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in the treatment of fungal infections in animals, the dosage of fluconazole is typically 2.5–10 mg/kg, administered orally every 24 hours for 56–64 days .

Metabolic Pathways

This compound, like fluconazole, is involved in the inhibition of the ergosterol biosynthesis pathway . This pathway is crucial for the growth and survival of fungi, as ergosterol is a major component of the fungal cell membrane . By inhibiting the enzyme lanosterol 14-α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, disrupting the pathway and leading to the death of the fungal cell .

Transport and Distribution

It is known that fluconazole, the parent compound of this compound, is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the site of the enzyme lanosterol 14-α-demethylase, which is located in the endoplasmic reticulum of fungal cells . Here, it inhibits the enzyme, disrupting the synthesis of ergosterol and leading to the death of the fungal cell .

Properties

IUPAC Name

1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAOTPXVQNOHP-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649144
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124197-58-5
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7.5 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 40 ml of methanol, 3 ml of water and 0.1 g of sodium hydroxide was stirred at room temperature for 1 h. After adding 300 ml of water the solution was concentrated to a volume of 50 ml with vacuum distillation. The obtained suspension was cooled to 0° C. and filtered. The obtained product was 6.12 g, water content was 11.5%. After drying at 80° C. 5.35 g of title compound was obtained. Yield: 87.4%. Mp.: 139–141° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
87.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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